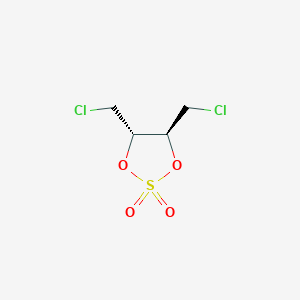

(2S,3S)-1,4-Dichlorobutane-diol Sulfate

Vue d'ensemble

Description

(2S,3S)-1,4-Dichlorobutane-diol Sulfate is an organic compound that features two chlorine atoms and two hydroxyl groups attached to a butane backbone, with a sulfate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate typically involves the chlorination of butane-diol followed by sulfation. One common method involves the reaction of (2S,3S)-1,4-butanediol with thionyl chloride to introduce the chlorine atoms. This is followed by treatment with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods that minimize waste and energy consumption are preferred .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-1,4-Dichlorobutane-diol Sulfate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to remove the sulfate group, yielding the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized butane derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

(2S,3S)-1,4-Dichlorobutane-diol Sulfate has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research has indicated that derivatives of dichlorobutane-diol sulfates exhibit antiviral properties, particularly against viruses like HIV and hepatitis C. The compound's structure allows it to interact with viral enzymes, inhibiting their activity and preventing viral replication .

- Anticancer Properties : Some studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. This mechanism involves the modulation of signaling pathways that lead to cell death in malignant cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Synthesis : It is utilized as a building block for synthesizing more complex organic molecules. Its chlorinated structure makes it a versatile reagent in nucleophilic substitution reactions .

- Chiral Synthesis : Given its chiral centers, this compound is valuable in synthesizing other chiral compounds. This is particularly useful in the pharmaceutical industry where chirality can significantly affect the efficacy and safety of drugs .

Material Science

In material science, this compound finds applications in:

- Polymer Chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength. It can act as a cross-linking agent in polymer formulations .

- Surface Coatings : Its functional groups allow it to be incorporated into surface coatings that require specific chemical resistance or adhesion properties .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Mécanisme D'action

The mechanism by which (2S,3S)-1,4-Dichlorobutane-diol Sulfate exerts its effects involves interactions with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-1,4-Dichlorobutane-diol: Lacks the sulfate group, which affects its solubility and reactivity.

1,4-Butane-diol Sulfate: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

(2R,3R)-1,4-Dichlorobutane-diol Sulfate: The enantiomer of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, with different stereochemistry and potentially different biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry .

Activité Biologique

(2S,3S)-1,4-Dichlorobutane-diol Sulfate is a synthetic organic compound characterized by its unique combination of two chlorine atoms, two hydroxyl groups, and a sulfate group attached to a butane backbone. This compound has garnered attention in various fields including organic synthesis and biological research due to its potential biological activities.

- Molecular Formula : C₄H₆Cl₂O₄S

- Molecular Weight : Approximately 221.06 g/mol

- Structure : The presence of chlorinated and sulfated functional groups contributes to its reactivity and solubility in biological systems.

Synthesis

The synthesis of this compound typically involves:

- Chlorination of Butanediol : Using thionyl chloride to introduce chlorine atoms.

- Sulfation : Treatment with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.

These steps require controlled conditions to optimize yield and minimize side reactions.

Antimicrobial Properties

Chlorinated compounds are known for their antimicrobial activity. Research indicates that this compound may exhibit similar properties due to the presence of chlorine atoms, which can disrupt microbial cell membranes and inhibit growth.

Cross-Linking in Proteomics

The diol groups in this compound can react with amino acid side chains in proteins, forming covalent bonds that facilitate protein-protein interactions. This property is valuable in proteomics research for studying protein structures and functions.

The biological activity of this compound likely involves:

- Hydrogen Bonding : The sulfate group can form hydrogen bonds with biological macromolecules.

- Halogen Bonding : Chlorine atoms may engage in halogen bonding, influencing binding affinity and specificity towards various molecular targets .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₄H₆Cl₂O₄S | Contains both chlorinated and sulfated groups |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | Lacks sulfate group; primarily a solvent |

| 1,4-Butanediol | C₄H₁₀O₂ | No chlorine; used as a precursor in polyurethanes |

| 2-Chloroethanol | C₂H₅ClO | Smaller structure; used as an intermediate |

This table highlights how the combination of functional groups in this compound contributes to its distinct chemical properties and potential biological activities.

Case Studies

While specific case studies on this compound are sparse, related research on chlorinated and sulfated compounds provides insights into its potential applications:

Propriétés

IUPAC Name |

(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWLWZZVVQCXJG-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(OS(=O)(=O)O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456217 | |

| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190850-76-1 | |

| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.